

3-Bromopiperidine hydrobromide safety data sheet (SDS) information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromopiperidine hydrobromide

Cat. No.: B1602986

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **3-Bromopiperidine Hydrobromide** (CAS: 54288-72-1)

This document provides a comprehensive safety and handling guide for **3-Bromopiperidine hydrobromide**, a key building block in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere data recitation to offer actionable protocols and explain the scientific rationale behind essential safety measures. By integrating principles of industrial hygiene and chemical reactivity, this whitepaper serves as a critical resource for ensuring laboratory safety and experimental integrity.

Section 1: Compound Identification and Key Properties

3-Bromopiperidine hydrobromide is a solid, bifunctional organic compound used in the synthesis of more complex molecular architectures. Understanding its fundamental properties is the first step in a robust risk assessment.

Identifier	Value	Source
CAS Number	54288-72-1	[1]
Molecular Formula	C ₅ H ₁₁ Br ₂ N	[1]
Molecular Weight	244.96 g/mol	[1]
Physical Form	Solid	[1]
Melting Point	275-285 °C	[1]
Storage Temperature	2-8°C	[1]

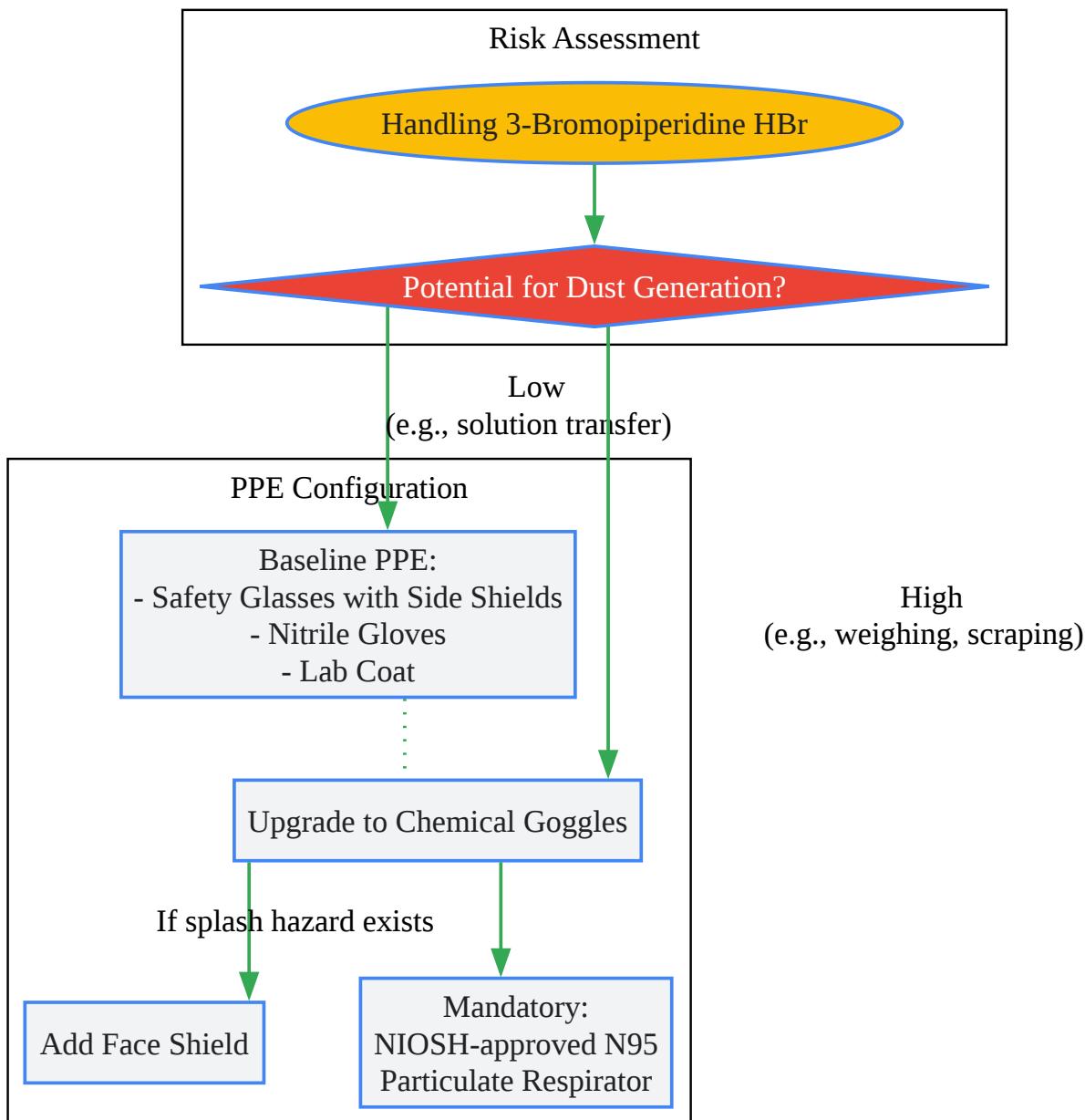
Section 2: GHS Hazard Profile and Toxicological Rationale

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. **3-Bromopiperidine hydrobromide** is classified as a hazardous substance requiring specific handling precautions.[\[1\]](#)

GHS Classification	Hazard Statement	Code	Toxicological Rationale
Signal Word	Warning	-	Indicates a moderate level of hazard.
Acute Toxicity, Oral	Harmful if swallowed	H302	Ingestion can lead to systemic toxicity. The hydrobromide salt can dissociate, and both the piperidine ring and bromide ions may contribute to adverse effects.
Skin Corrosion/Irritation	Causes skin irritation	H315	The compound can disrupt the lipid barrier of the skin, leading to localized inflammation, redness, and discomfort upon contact.
Serious Eye Damage/Irritation	Causes serious eye irritation	H319	Direct contact with eye tissue can cause significant irritation, pain, and potential damage to the cornea. Prompt and thorough rinsing is critical.
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation	H335	As a fine solid, airborne dust can irritate the mucous membranes of the respiratory tract, leading to coughing and inflammation. The

target organ is the respiratory system.[\[1\]](#)

Section 3: Exposure Controls and Personal Protective Equipment (PPE)


A multi-layered approach to exposure control is paramount. The hierarchy of controls dictates that engineering solutions are preferable to reliance on PPE alone. However, in a laboratory setting, diligent use of appropriate PPE is non-negotiable.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. [\[2\]](#) This ensures that any dust generated during manipulation is contained and exhausted away from the operator's breathing zone. Processes should be designed to minimize dust generation wherever possible.

Personal Protective Equipment (PPE)

The selection of PPE must directly address the hazards identified in Section 2. The following diagram outlines the decision-making process for appropriate PPE selection when working with **3-Bromopiperidine hydrobromide**.

[Click to download full resolution via product page](#)

Caption: PPE selection workflow for handling **3-Bromopiperidine hydrobromide**.

Protocol 3.1: Donning and Doffing PPE

- **Inspection:** Before use, inspect all PPE for damage. Gloves must be checked for pinholes or tears.^[2]

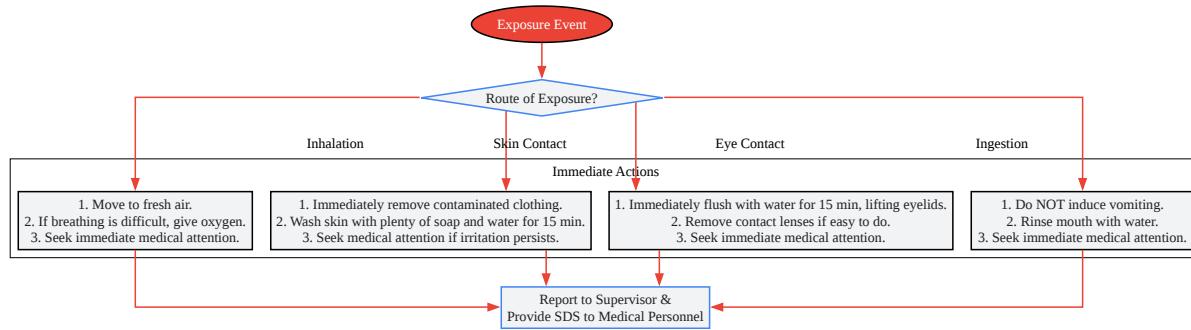
- Donning Sequence:
 1. Lab Coat: Fasten completely.
 2. Respirator (if required): Perform a user seal check.
 3. Eye/Face Protection: Position securely.
 4. Gloves: Pull cuffs over the sleeves of the lab coat.[\[2\]](#)
- Doffing Sequence (to prevent self-contamination):
 1. Gloves: Remove using a glove-on-glove technique, peeling them off without touching the outer surface with bare skin. Dispose of immediately.[\[2\]](#)
 2. Lab Coat: Remove by rolling it outwards, containing the contaminated surface.
 3. Eye/Face Protection: Handle by the arms or strap.
 4. Respirator (if used): Remove last.
- Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[\[2\]](#)

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is essential to prevent exposure and maintain compound integrity.

Handling

- Work Area Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
- Weighing: Use a weigh boat or creased glossy paper to contain the solid. Perform all weighing operations within the fume hood or a ventilated balance enclosure to manage dust.
- Transfers: Use spatulas to carefully transfer the solid. Avoid pouring, which can generate dust. If making solutions, add the solid to the solvent slowly.


- General Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling the compound, even if gloves were worn.[3] Contaminated clothing should be laundered separately before reuse.[3]

Storage

- Conditions: Store containers in a cool, dry, well-ventilated area at the recommended temperature of 2-8°C.[1] The rationale for cool storage is to minimize potential degradation over time, although the compound is a stable solid.
- Container Integrity: Keep containers tightly sealed to prevent moisture ingress and contamination.[3]
- Segregation: Store away from incompatible materials, such as strong oxidizing agents.[4]

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.

[Click to download full resolution via product page](#)

Caption: Decision-making flow for emergency response to an exposure event.

Protocol 5.1: First Aid Measures

- Inhalation: Remove the person to fresh air. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.[2]
- Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical advice if irritation develops or persists.[3]
- Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]

- Ingestion: Call a POISON CENTER or doctor immediately.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2]

Protocol 5.2: Spill Cleanup

- Evacuate: Alert others and evacuate non-essential personnel from the immediate area.
- Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
- PPE: Don appropriate PPE as described in Section 3, including respiratory protection.
- Containment: For a dry spill, gently cover with a damp paper towel to avoid raising dust.
- Cleanup: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[2] Avoid actions that generate dust.[3]
- Decontamination: Clean the spill area thoroughly with soap and water.
- Disposal: Dispose of all contaminated materials (paper towels, gloves, etc.) as hazardous waste.[3]

Section 6: Fire-Fighting Measures and Stability

While not highly flammable, **3-Bromopiperidine hydrobromide** is a combustible solid.[1]

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Choose media appropriate for the surrounding fire.[3]
- Special Hazards: Upon combustion, it may release hazardous decomposition products including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen bromide gas.[4]
- Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes. [2][4]

Section 7: Disposal Considerations

All waste containing **3-Bromopiperidine hydrobromide**, including empty containers and cleanup materials, must be treated as hazardous waste.

- Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[\[2\]](#)[\[3\]](#) Do not mix with other waste streams unless directed by a qualified environmental health and safety professional.
- Contaminated Packaging: Dispose of contaminated packaging as unused product.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromopiperidine hydrobromide 54288-72-1 [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Bromopiperidine hydrobromide safety data sheet (SDS) information]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1602986#3-bromopiperidine-hydrobromide-safety-data-sheet-sds-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com